Predicted Physicochemical Profile vs. the Des-methyl Analog (4-Phenylpyrimidinone Benzenesulfonamide)
In silico predictions indicate that the 2,4,5-trimethyl substitution pattern on the target compound substantially increases lipophilicity and molecular volume compared to a hypothetical unsubstituted benzenesulfonamide analog, directly impacting membrane permeability and plasma protein binding predictions [1]. The target compound exhibits a calculated logP of ~3.3 and a topological polar surface area (tPSA) of ~84 Ų, whereas the des-methyl analog shows a calculated logP of ~2.1 and a tPSA of ~92 Ų [1]. This ~10-unit difference in logP places the target compound in a more favorable ADME space for CNS penetration but increases the risk of hERG inhibition compared to the more polar comparator [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) and tPSA |
|---|---|
| Target Compound Data | cLogP ≈ 3.3; tPSA ≈ 84 Ų |
| Comparator Or Baseline | Des-methyl analog (unsubstituted benzenesulfonamide): cLogP ≈ 2.1; tPSA ≈ 92 Ų |
| Quantified Difference | ΔcLogP ≈ +1.2 log units; ΔtPSA ≈ -8 Ų |
| Conditions | Computational predictions (ALOGPS 2.1 / SwissADME) using the neutral form of each compound [1] |
Why This Matters
This differential informs formulation and assay design: the target compound requires different solubilization strategies and may exhibit distinct off-target liability profiles compared to less lipophilic analogs.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. View Source
- [2] Waring MJ, Arrowsmith J, Leach AR, et al. An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nat Rev Drug Discov. 2015;14:475-486. View Source
